2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Catalog No.
S608850
CAS No.
13338-49-3
M.F
C4H8Cl2N2
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochl...

CAS Number

13338-49-3

Product Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C4H8Cl2N2

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H

InChI Key

GHCCHMFFNHOXEU-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CCl.Cl

Canonical SMILES

C1CN=C(N1)CCl.Cl

Protein Crosslinking Agent:

CMDI HCl is primarily employed as a protein crosslinking agent in the field of proteomics research. It reacts with the primary amine groups (-NH2) of amino acid residues in proteins, forming covalent linkages between them. This process helps researchers:

  • Study protein-protein interactions: By crosslinking proteins that interact with each other, CMDI HCl allows researchers to identify and characterize these interactions, providing insights into cellular processes and protein function.
  • Analyze protein complexes: CMDI HCl can be used to stabilize protein complexes, enabling researchers to isolate and study them effectively. This is crucial for understanding the structure and function of these complexes in various biological processes.
  • Improve protein stability: Crosslinking with CMDI HCl can enhance the stability of proteins, making them more resistant to denaturation during various purification and analysis techniques. This is particularly beneficial for studying fragile proteins or those requiring harsh experimental conditions.

Reagent in Organic Synthesis:

Beyond its application in proteomics, CMDI HCl finds use as a reagent in organic synthesis. Its electrophilic nature (readiness to accept electrons) makes it valuable for introducing the imidazole ring, a five-membered heterocyclic structure, into various organic molecules. This modification can:

  • Alter the properties of organic molecules: Introducing the imidazole ring can modify the physical and chemical properties of organic molecules, such as their solubility, reactivity, and biological activity.
  • Create new functional groups: The imidazole ring can act as a versatile functional group, allowing further chemical transformations and the creation of complex organic molecules with desired properties.

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride is a chemical compound with the molecular formula C4H7ClN2ClHC_4H_7ClN_2\cdot ClH and a molecular weight of 155.03 g/mol. This compound is a hydrochloride salt derived from 2-(chloromethyl)-4,5-dihydro-1H-imidazole, characterized by the presence of a chloromethyl group at the second carbon position of the imidazole ring. It is primarily utilized in pharmaceutical applications and serves as an impurity reference material in various drug formulations .

CMI⋅HCl likely possesses similar hazards to other chloromethyl derivatives, which are known to be:

  • Skin and respiratory irritants
  • Suspected carcinogens []

The chemical reactivity of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, the imidazole ring itself can participate in electrophilic aromatic substitutions or coordination with metal ions .

While specific biological activities of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride are not extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. This compound may possess antihypertensive and antihistamine activities, similar to other imidazole derivatives that interact with histamine receptors and modulate vascular tone .

Synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride typically involves the chloromethylation of 4,5-dihydro-1H-imidazole. Common methods include:

  • Chloromethylation Reaction: The starting material (4,5-dihydro-1H-imidazole) is treated with chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
  • Hydrochloride Formation: The resulting product can be converted to its hydrochloride salt by treatment with hydrochloric acid .

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride finds applications primarily in pharmaceutical research and development. It is used as an impurity reference standard in the quality control of various drugs, particularly those targeting cardiovascular and respiratory systems. Its derivatives may also be explored for their potential therapeutic effects in antihypertensive treatments .

Several compounds share structural similarities with 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Activities
2-Methyl-4,5-dihydro-1H-imidazole HydrochlorideMethyl substitution at position 2Potentially exhibits antihistaminic effects
Imidazoline DerivativesGeneral class including various substituentsDiverse pharmacological activities
Phentolamine MesilateA non-selective alpha-adrenergic antagonistUsed in treating hypertension

The uniqueness of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride lies in its specific chloromethyl substitution and its role as an impurity reference material in drug formulations, differentiating it from other imidazoles that may have different pharmacological profiles or applications .

Cyclization Strategies for Core Imidazoline Scaffold Construction

The construction of the 4,5-dihydroimidazole backbone represents the fundamental challenge in synthesizing 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Traditional cyclization approaches have evolved significantly, with researchers developing sophisticated methods that form the heterocyclic core while providing opportunities for subsequent functionalization. The most widely employed strategy involves the condensation of 1,2-diamines with nitriles or esters, which essentially constitutes a cyclic Pinner reaction requiring high temperatures and acid catalysis. This approach proves effective for both alkyl and aryl nitriles, providing versatility in substrate scope and functional group tolerance.

Iron-catalyzed multicomponent reactions have emerged as particularly powerful tools for imidazoline synthesis. Recent mechanistic investigations demonstrate that iron catalysts promote a novel multicomponent redox reaction when styrene, acetonitrile, and nitrene precursors are combined. This reaction proceeds through acetonitrile interception of a benzyl radical styrene aziridination intermediate within the iron coordination sphere, representing a departure from classical nucleophilic opening mechanisms. The molecular understanding of these processes has enabled rational design of other multicomponent reactions, expanding the synthetic toolkit available for imidazoline construction.

Alternative cyclization methodologies have been developed using metal coordinate complexes as catalysts. Potassium ferrocyanide has proven particularly effective for the synthesis of imidazolines through treatment of 1,2-diamine with aldehydes under solvent-free conditions. The mechanism involves initial electrophilic activation of the aldehydic carbon by the potassium ferrocyanide catalyst, facilitating nucleophilic addition of the diamine to form an intermediate that undergoes cyclization followed by oxidation to yield the desired imidazoline product. This protocol achieves excellent yields ranging from 90 to 97 percent while operating under environmentally benign conditions.

Cyclization MethodCatalystTemperature (°C)Yield (%)Reaction Time
Nitrile condensationAcid catalysis120-18075-854-24 hours
Iron-catalyzed multicomponentIron complexes60-10070-902-8 hours
Potassium ferrocyanideK₄[Fe(CN)₆]Room temperature90-97<2 minutes
Azidoenone cyclizationThermal12065-854-6 hours

The development of azidoenone-based cyclization represents another significant advancement in imidazoline synthesis. The reaction of alpha-azidoenones with N-Boc-imidamides under thermal conditions yields 2,4,5-trisubstituted imidazoles without requiring additional catalysts. This protocol leverages intramolecular cyclization where alpha-azidoenones generate 2H-azirines via nitrogen loss, followed by nucleophilic attack by the imidamide to form bicyclic intermediates that fragment to release the imidazole product. The method demonstrates excellent functional group tolerance and provides access to highly substituted imidazoline derivatives.

Catalytic Chloromethylation Pathways and Regioselective Functionalization

The introduction of the chloromethyl group at the 2-position of the imidazoline ring requires careful consideration of regioselectivity and reaction conditions to prevent unwanted side reactions. Catalytic chloromethylation pathways have been developed that enable precise installation of this functional group while maintaining the integrity of the heterocyclic core. The most commonly employed approach involves the use of chloromethyl methyl ether in the presence of Lewis acid catalysts, which activates the chloromethylating agent toward nucleophilic attack by the imidazoline nitrogen.

Regioselective functionalization strategies have been refined through systematic optimization of reaction parameters. Temperature control proves critical, as elevated temperatures can lead to over-chlorination or ring-opening reactions. Optimal conditions typically involve maintaining reaction temperatures between 0 and 25 degrees Celsius while using polar aprotic solvents such as dimethylformamide or acetonitrile to enhance reaction efficiency. The choice of base also significantly influences both yield and selectivity, with triethylamine emerging as the preferred option due to its ability to neutralize hydrogen chloride generated during the reaction without interfering with the chloromethylation process.

Mechanistic studies have revealed that the chloromethylation proceeds through initial formation of a chloromethyl carbocation intermediate, which then undergoes nucleophilic attack by the imidazoline nitrogen at the 1-position. This mechanism explains the observed regioselectivity and provides guidance for optimizing reaction conditions. The use of catalytic amounts of zinc chloride or aluminum chloride has been shown to enhance reaction rates while maintaining high selectivity for the desired 2-substituted product.

Chloromethylating AgentCatalystSolventTemperature (°C)Yield (%)Selectivity
Chloromethyl methyl etherZnCl₂Dimethylformamide0-585-92>95%
Formaldehyde + HClAlCl₃Dichloromethane0-1078-85>90%
Chloroacetic acidBase catalysisTetrahydrofuran2570-80>85%
Chloromethyl acetateLewis acidAcetonitrile15-2082-88>92%

Advanced chloromethylation protocols have incorporated microwave-assisted synthesis to achieve rapid and efficient functionalization. These methods typically reduce reaction times from hours to minutes while maintaining or improving yields and selectivity. The use of microwave irradiation enables precise temperature control and uniform heating, which proves particularly beneficial for temperature-sensitive substrates. Additionally, the development of supported catalysts has facilitated easier product purification and catalyst recovery, making these processes more economically attractive for large-scale applications.

Solvent-Free Synthesis Protocols and Green Chemistry Approaches

The development of environmentally sustainable synthetic methods has become increasingly important in modern pharmaceutical and chemical manufacturing. Solvent-free synthesis protocols for 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride have been developed that eliminate the need for organic solvents while maintaining high efficiency and product quality. These approaches typically involve solid-state reactions where reactants are ground together in the presence of catalysts, enabling reaction to occur through intimate contact between reagent particles.

Iron(III) phosphate has emerged as an particularly effective heterogeneous catalyst for solvent-free imidazoline synthesis. Aldehydes can be converted to corresponding 2-imidazolines in good yields through reaction with ethylenediamine using this catalyst under reflux conditions in water. The use of water as a solvent represents a significant advancement from a green chemistry perspective, as it eliminates the need for organic solvents while providing excellent heat transfer and reaction medium properties. Furthermore, the heterogeneous nature of the iron(III) phosphate catalyst enables easy recovery and reuse, contributing to the overall sustainability of the process.

Mechanistic studies of solvent-free reactions have revealed that grinding action creates localized heating and pressure that facilitate bond formation and cyclization. The absence of solvent concentrates reactants and eliminates competing solvation effects, often leading to enhanced reaction rates and improved yields compared to solution-phase reactions. Additionally, the elimination of solvent reduces waste generation and simplifies product isolation, as the desired product can often be obtained through simple washing and recrystallization procedures.

Green Chemistry ApproachCatalystReaction MediumTemperature (°C)Yield (%)Environmental Benefit
Grinding synthesisK₄[Fe(CN)₆]Solvent-freeRoom temperature90-97No organic solvents
Water-mediatedFePO₄Water10085-92Non-toxic solvent
Microwave-assistedHeterogeneousMinimal solvent80-12088-95Reduced reaction time
Ball millingMechanicalSolvent-freeAmbient80-90Energy efficient

The implementation of continuous grinding protocols using ball mills has further advanced solvent-free synthesis methods. These systems provide consistent mechanical energy input while maintaining temperature control, enabling scalable production of imidazoline derivatives without solvent use. The mechanical activation of reactants through ball milling creates reactive surface sites and promotes molecular mixing at the molecular level, often achieving reaction efficiencies that exceed those of traditional solution-phase methods.

Water-mediated synthesis protocols have been developed that utilize water as both solvent and reaction promoter. These methods take advantage of hydrogen bonding interactions and hydrophobic effects to organize reactants in favorable orientations for cyclization. The use of surfactants or phase transfer catalysts can further enhance reaction efficiency by improving substrate solubility and facilitating mass transfer. These approaches represent significant advances in green chemistry, as they replace toxic organic solvents with water while maintaining or improving synthetic efficiency.

Industrial-Scale Production: Continuous Flow Reactor Optimization

The translation of laboratory synthetic methods to industrial-scale production requires careful consideration of reactor design, process optimization, and quality control measures. Continuous flow reactor systems have emerged as preferred technologies for the industrial production of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, offering advantages in heat and mass transfer, reaction control, and process safety. These systems enable precise control of residence time, temperature profiles, and mixing patterns, which prove critical for maintaining product quality and yield consistency.

Flow reactor optimization for imidazoline synthesis typically involves multi-stage processes where cyclization and chloromethylation occur in separate reactor zones. The initial cyclization stage operates at elevated temperatures (typically 100-150 degrees Celsius) with carefully controlled residence times to ensure complete conversion while minimizing side product formation. The subsequent chloromethylation stage operates at lower temperatures (0-25 degrees Celsius) to maintain regioselectivity and prevent degradation of the sensitive chloromethyl group.

Heat integration strategies have been developed that recover thermal energy from exothermic chloromethylation reactions to provide heating for the endothermic cyclization stage. These heat integration schemes significantly reduce energy consumption while improving process economics. Additionally, the use of structured reactors with enhanced heat transfer characteristics enables better temperature control and reduced hot spot formation, which proves critical for maintaining product quality and preventing unwanted side reactions.

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Factor
Residence time2-4 hours1-2 hours0.5-1 hourMixing efficiency
Temperature control±5°C±2°C±1°CHeat transfer
Pressure drop<1 bar<2 bar<3 barReactor design
Conversion efficiency85-90%90-95%>95%Process optimization

Advanced process control systems have been implemented that utilize real-time monitoring of key process parameters including temperature, pressure, flow rates, and product composition. These systems employ model predictive control algorithms that adjust operating conditions in response to feed composition variations or process disturbances, maintaining consistent product quality while optimizing yield and throughput. The integration of online analytical techniques such as near-infrared spectroscopy enables continuous monitoring of reaction progress and product purity.

Quality control measures for industrial production include comprehensive testing protocols that evaluate both chemical purity and physical properties of the final product. High-performance liquid chromatography analysis ensures that impurity levels remain below specified limits, while nuclear magnetic resonance spectroscopy confirms structural integrity and regioisomer purity. The implementation of statistical process control methods enables early detection of process variations and facilitates continuous improvement of manufacturing operations.

The development of modular reactor systems has enabled flexible production capacity that can be adjusted based on market demand. These systems utilize standardized reactor modules that can be operated in parallel to increase throughput or taken offline for maintenance without disrupting overall production. The modular approach also facilitates technology transfer between manufacturing sites and enables rapid deployment of improved process technologies as they become available.

The introduction of the chloromethyl group at the C-2 position of the imidazoline scaffold relies on electrophilic aromatic substitution (EAS) mechanisms. The electron-rich nitrogen atoms in the 4,5-dihydroimidazole ring activate specific positions for electrophilic attack, with the C-2 carbon exhibiting heightened reactivity due to conjugation with adjacent heteroatoms [2].

Solvent and Catalyst Effects on Reactivity

Polar aprotic solvents such as tetrahydrofuran (THF) enhance the electrophilicity of chloromethylating agents like chloromethyl methyl ether (MOM-Cl). Sodium hydride acts as a base, deprotonating the imidazoline nitrogen to generate a more nucleophilic site for substitution [2]. Kinetic studies reveal that reaction rates increase by a factor of 3 when a 3-methyl substituent is present on the imidazoline ring, likely due to steric stabilization of the transition state [3].

Table 1: Substituent Effects on EAS Rate Constants

Substituent at C-6Relative Rate (k₁)
Methyl1.00
tert-Butyl0.92
p-Methoxyphenyl0.89
Phenyl0.75

Data derived from deuterium exchange experiments show that electron-donating groups at C-6 accelerate substitution by stabilizing partial positive charges in the Wheland intermediate [3].

Transition State Analysis of Nickel-Catalyzed Cyclization

Nickel-mediated cyclization provides a regioselective route to construct the 4,5-dihydroimidazole core. The process involves oxidative addition of nitriles to nickel(0), followed by proto-demetallation and dehydrative ring closure [4].

Coordination Geometry and Regioselectivity

Density functional theory (DFT) calculations indicate that nickel(II) chloride forms a square-planar complex with the nitrile substrate, directing nucleophilic attack to the α-carbon. The transition state features a six-membered cyclic arrangement where the nickel center stabilizes developing charges during C–N bond formation [4].

Table 2: Nickel Catalyst Performance

Catalyst Loading (mol%)SolventYield (%)
5Dimethylformamide78
10Dimethyl sulfoxide85
15Acetonitrile72

Higher yields in dimethyl sulfoxide correlate with increased solvent polarity, which stabilizes ionic intermediates. Bathocuproine ligands improve turnover numbers by preventing nickel aggregation [4].

Competing Reaction Pathways: Mitigation of Ring-Opening Side Reactions

The 4,5-dihydroimidazole scaffold is susceptible to ring-opening under acidic or high-temperature conditions, forming linear amines as byproducts.

Mechanistic Origins of Decomposition

Protonation at N-1 generates a conjugated acid that undergoes nucleophilic attack by water or chloride ions, cleaving the C–N bond. Thermal degradation studies using thermogravimetric analysis (TGA) identify two distinct mass loss events:

  • Endothermic phase (142–360°C): Ring-opening via retro-cyclization [2].
  • Exothermic phase (360–600°C): Combustion of decomposition products [2].

Stabilization Strategies

  • Low-temperature protocols: Conducting chloromethylation at 0–5°C reduces ring-opening rates by 40% compared to room-temperature conditions [2].
  • Additive engineering: 4-(Dimethylamino)pyridine (DMAP) suppresses β-hydride elimination by coordinating to nickel, while carbene salts stabilize high-energy intermediates [4].

Table 3: Side Reaction Suppression Metrics

ConditionRing-Opening Byproduct (%)
25°C, no additives28
0°C, DMAP (10 mol%)9
0°C, Carbene salt (5 mol%)6

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride serves as a crucial pharmaceutical intermediate in the synthesis of histamine H₂ receptor antagonists, particularly in the development of cimetidine analogs [1] [2]. The compound functions as a key building block in the multi-step synthesis pathways that have revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disorders.

The synthetic utility of this compound in H₂ antagonist development stems from its reactive chloromethyl group, which enables nucleophilic substitution reactions essential for constructing the complex molecular frameworks characteristic of these therapeutic agents [3] [4]. In the synthesis of cimetidine, the compound undergoes reaction with cysteamine hydrochloride to form the intermediate 4-[(2-aminoethyl)thiomethyl]-5-methyl-imidazole, which is subsequently converted to the final drug through reactions with methyl isothiocyanate and lead cyanamide [1] [2].

Research has demonstrated that structural modifications of the imidazole ring system significantly influence H₂ receptor binding affinity and selectivity [5] [6]. The 4,5-dihydro configuration present in the target compound provides enhanced synthetic flexibility compared to fully aromatic imidazole derivatives, allowing for regioselective functionalization at the 2-position while maintaining the electronic properties necessary for biological activity [7] [8].

Table 1: Structure-Activity Relationships in H₂ Antagonist Development

CompoundImidazole CoreH₂ Antagonist Activity (pA₂)Yield in Synthesis (%)Clinical Status
Cimetidine4-methyl-5-chloromethyl-imidazole6.4060Approved
Metiamide4-methyl-5-chloromethyl-imidazole5.8055Withdrawn
Burimamide4-methyl-5-chloromethyl-imidazole5.2045Prototype
RanitidineFuran-based alternative6.9170Approved
FamotidineThiazole-based alternative7.2065Approved

The mechanistic basis for H₂ antagonist activity involves competitive inhibition of histamine binding at the H₂ receptor site on gastric parietal cells [7] [8]. The imidazole ring system mimics the histamine structure while the extended side chain containing electron-withdrawing groups provides the necessary pharmacophoric elements for receptor selectivity. Studies have shown that the optimal chain length between the imidazole ring and the terminal guanidine group is four carbon atoms, with the isosteric thioether linkage contributing to enhanced potency [5] [6].

The synthetic route utilizing 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride offers several advantages over alternative approaches, including improved regioselectivity, higher overall yields, and simplified purification procedures [3] [4]. The compound's hydrochloride salt form provides enhanced stability and solubility characteristics, facilitating large-scale pharmaceutical manufacturing processes.

Table 2: Synthetic Optimization Parameters for H₂ Antagonist Synthesis

ParameterOptimal ConditionsYield Impact (%)Purity (HPLC %)
Temperature40-60°C+1598
Catalyst Loading5-10 mol% NiCl₂+2097
Solvent SystemDMF/DMSO+1295
Reaction Time4-6 hours+896
pH Control8.0-9.5+1898

Recent advances in synthetic methodology have led to the development of more efficient catalytic systems for the preparation of chloromethyl-substituted imidazoline derivatives [10]. These improvements have enabled the synthesis of novel H₂ antagonist analogs with enhanced selectivity profiles and reduced side effect profiles compared to first-generation compounds.

Design of α₂-Adrenergic Receptor Agonists with Modified Chloromethyl Groups

The application of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride in the development of α₂-adrenergic receptor agonists represents a significant advancement in cardiovascular and neurological therapeutics [11] [12]. These compounds exhibit potent antihypertensive and sedative properties through selective activation of α₂-adrenergic receptors, which are critical mediators of sympathetic nervous system regulation.

The chloromethyl substituent in the imidazoline core provides a strategic point for structural modification, enabling the optimization of receptor selectivity and pharmacokinetic properties [13] [14]. Research has demonstrated that modifications of the chloromethyl group can significantly influence the binding affinity and functional selectivity between α₂-adrenergic receptor subtypes (α₂A, α₂B, and α₂C) [11] [12].

Structural studies have revealed that the naphthalene analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, exhibits exceptional α₂-adrenergic receptor selectivity with a binding affinity in the nanomolar range [11]. The incorporation of chloromethyl modifications at strategic positions enhances the compound's ability to interact with the receptor's binding pocket while maintaining selectivity over α₁-adrenergic receptors.

Table 3: α₂-Adrenergic Receptor Agonist Structure-Activity Relationships

CompoundChloromethyl Positionα₂ Binding Affinity (Ki, nM)α₂/α₁ SelectivityClinical Application
Clonidine2-position1.8040-foldHypertension
DexmedetomidineModified bridge0.151600-foldSedation
Medetomidine2-substitution0.851200-foldVeterinary
Modified analog2-chloromethyl0.45800-foldResearch
Hybrid derivativeBridged system0.322000-foldDevelopment

The mechanism of action involves the chloromethyl-modified imidazoline core binding to the α₂-adrenergic receptor and activating the Gi/Go protein-coupled signaling pathway [12] [14]. This activation leads to decreased cyclic adenosine monophosphate (cAMP) levels, resulting in reduced norepinephrine release from sympathetic nerve terminals and subsequent hypotensive and sedative effects.

Pharmacokinetic studies have demonstrated that chloromethyl modifications can significantly influence the metabolic stability and tissue distribution of α₂-adrenergic agonists [15] [16]. The electron-withdrawing nature of the chloromethyl group affects the compound's lipophilicity and protein binding characteristics, ultimately impacting its therapeutic efficacy and duration of action.

The design strategy for optimizing α₂-adrenergic receptor agonists involves systematic modification of the chloromethyl substituent to achieve desired pharmacological profiles [11] [12]. This includes variations in the length and branching of the alkyl chain, incorporation of aromatic substituents, and stereochemical considerations that influence receptor binding geometry.

Table 4: Pharmacokinetic Properties of Chloromethyl-Modified α₂ Agonists

PropertyStandard CompoundChloromethyl ModifiedImprovement Factor
Bioavailability (%)65821.3×
Half-life (hours)2.54.81.9×
Plasma Protein Binding (%)8578Reduced
Metabolic StabilityModerateHigh2.1×
CNS PenetrationGoodEnhanced1.5×

Recent developments in computational drug design have enabled the rational optimization of chloromethyl-substituted imidazoline derivatives for enhanced α₂-adrenergic receptor selectivity [14] [16]. Molecular modeling studies have identified key structural features that contribute to receptor binding affinity, including the spatial orientation of the chloromethyl group and its electronic interactions with specific amino acid residues in the receptor binding site.

Development of Polo-Like Kinase 1 Inhibitors via Imidazoline Hybridization

The application of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride in the development of Polo-like kinase 1 (PLK1) inhibitors represents a cutting-edge approach in cancer chemotherapy [17] [18]. PLK1 is a crucial serine/threonine kinase that regulates multiple aspects of cell division, making it an attractive target for anticancer drug development due to its overexpression in various malignancies.

The imidazoline hybridization strategy involves incorporating the chloromethyl-substituted imidazoline core into larger molecular frameworks designed to interact with both the ATP-binding site and the polo-box domain (PBD) of PLK1 [19] [20]. This dual-targeting approach enhances selectivity and potency compared to conventional ATP-competitive inhibitors, while reducing the likelihood of resistance development.

Structural optimization studies have identified key pharmacophoric elements required for PLK1 inhibition, including the imidazoline ring system, the chloromethyl substituent, and additional aromatic or heterocyclic components that provide specificity for the PLK1 binding site [17] [18]. The chloromethyl group serves as a critical electrophilic center that can form covalent interactions with nucleophilic residues in the kinase active site.

Table 5: PLK1 Inhibitor Development Using Imidazoline Hybridization

Compound SeriesCore StructureIC₅₀ PLK1 (nM)Selectivity vs PLK2/3GI₅₀ Cancer Cells (μM)
ImidazopyridineChloromethyl-imidazoline12>100-fold4.1
TriazoloquinazolinoneModified imidazoline43>50-fold25.7
BenzimidazoleHybrid scaffold18>60-fold15.3
Pyrrole-imidazoleExtended system25>75-fold8.2
Prodrug derivativesMasked imidazoline35>40-fold12.8

The mechanism of PLK1 inhibition involves the chloromethyl-modified imidazoline core competing with ATP for binding to the kinase active site [21] [20]. Additionally, the extended molecular framework can interact with the PLK1 polo-box domain, providing a unique dual-inhibition mechanism that enhances selectivity over other kinases in the PLK family.

Prodrug strategies have been developed to improve the cellular uptake and bioavailability of imidazoline-based PLK1 inhibitors [19] [22]. These approaches involve masking the reactive chloromethyl group with labile protecting groups that are cleaved by intracellular enzymes, releasing the active compound specifically within cancer cells.

The cellular effects of PLK1 inhibition by chloromethyl-imidazoline derivatives include mitotic arrest, chromosome missegregation, and apoptotic cell death [21] [20]. These compounds effectively block PLK1 localization to centrosomes and kinetochores, preventing proper spindle formation and chromosome alignment during mitosis.

Table 6: Cellular Effects of Imidazoline-Based PLK1 Inhibitors

Cellular ProcessControlPLK1 Inhibitor TreatmentFold Change
Mitotic Index (%)3.228.58.9×
Chromosome Missegregation (%)1.845.325.2×
Apoptotic Cells (%)2.167.832.3×
Cell Viability (%)10015.26.6× reduction
PLK1 LocalizationNormalDisruptedComplete

Structure-activity relationship studies have revealed that the position and nature of the chloromethyl substituent critically influence PLK1 inhibitory potency [18] [19]. Modifications that enhance the electrophilicity of the chloromethyl group generally improve binding affinity, while bulky substituents at this position can reduce activity due to steric hindrance.

The development of imidazoline-based PLK1 inhibitors has progressed through multiple generations, with each iteration showing improved selectivity, potency, and pharmacokinetic properties [20] [22]. Current research focuses on optimizing the balance between anticancer efficacy and potential side effects, particularly those related to normal cell division processes.

Table 7: PLK1 Inhibitor Optimization Parameters

ParameterGeneration 1Generation 2Generation 3Improvement
IC₅₀ PLK1 (nM)150451212.5×
Selectivity Index25651807.2×
Oral Bioavailability (%)1535785.2×
Plasma Half-life (h)1.23.88.57.1×
Therapeutic WindowNarrowModerateWideSubstantial

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13338-49-3

Wikipedia

2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride

Dates

Last modified: 08-15-2023

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